1,2,3,6-Tetrahydropyridine

Beschreibung

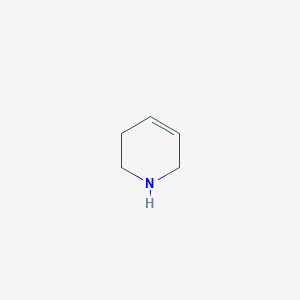

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAHXMZRJCZXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075289 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

43 °C | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

694-05-3 | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 694-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RLS9D255 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies for 1,2,3,6 Tetrahydropyridine and Its Derivatives

Transition-Metal Catalyzed Methodologies for Tetrahydropyridine (B1245486) Ring Construction

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the tetrahydropyridine ring is no exception. Palladium, rhodium, and ruthenium catalysts have proven to be particularly versatile in orchestrating intricate bond-forming cascades to deliver highly substituted and functionalized tetrahydropyridine derivatives.

Palladium-Catalyzed Heck Reactions and Tandem Processes for 5-Phenyl-1,2,3,6-Tetrahydropyridine (B8789250) Derivatives

A notable advancement in the synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine derivatives involves a palladium-catalyzed 6-endo-selective alkyl-Heck reaction. organic-chemistry.orgacs.orgnih.gov This method provides an efficient route to these valuable scaffolds from unactivated alkyl iodides. acs.orgnih.gov The reaction exhibits broad substrate scope and excellent 6-endo selectivity, a departure from the more commonly observed 5-exo cyclization. acs.org Mechanistic studies suggest a hybrid palladium-radical process is operative. organic-chemistry.orgnih.gov The stability of the tertiary-benzyl radical intermediate is considered a key factor in achieving the high 6-endo selectivity. acs.org This approach has been successfully applied to a variety of alkyl iodides, demonstrating its utility in generating a range of 5-phenyl-1,2,3,6-tetrahydropyridine derivatives. acs.org

| Catalyst System | Substrate Type | Key Feature | Selectivity | Ref. |

| Palladium | Unactivated alkyl iodides | Hybrid palladium-radical process | High 6-endo selectivity | organic-chemistry.orgnih.gov |

Rhodium(I)-Catalyzed C–H Activation–Alkyne Coupling–Electrocyclization–Reduction Cascades for Highly Substituted 1,2,3,6-Tetrahydropyridines

A powerful one-pot strategy for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines employs a rhodium(I)-catalyzed cascade reaction. nih.govacs.org This versatile sequence begins with the C–H activation of an α,β-unsaturated imine and its subsequent coupling with an alkyne. auctoresonline.orgnih.gov This is followed by a 6π-electrocyclization to form a 1,2-dihydropyridine intermediate, which is then reduced in situ with an acid and a borohydride (B1222165) source to afford the desired tetrahydropyridine. nih.govacs.orgnih.gov This method is characterized by its high efficiency, affording the target compounds in yields up to 95% and with excellent diastereoselectivity (>95%). nih.govacs.org The use of commercially available rhodium precatalysts and ligands adds to the practical utility of this methodology. nih.gov The process is tolerant of a wide variety of imines and alkynes, enabling the synthesis of a diverse library of substituted tetrahydropyridines. nih.gov Mechanistic investigations have provided a rationale for the high levels of regiocontrol and stereocontrol observed in these transformations. acs.org

| Catalyst | Reaction Type | Key Steps | Diastereoselectivity | Yield | Ref. |

| Rhodium(I) | Cascade | C–H activation, alkyne coupling, electrocyclization, reduction | >95% | Up to 95% | nih.govacs.org |

Ruthenium-Catalyzed Ring-Closing Enyne Metathesis and Cross Enyne Metathesis/Ring-Closing Metathesis

Ruthenium-catalyzed enyne metathesis has emerged as a robust tool for the construction of cyclic systems, including 1,2,3,6-tetrahydropyridines. chim.itnih.gov Ring-closing enyne metathesis (RCEYM) of appropriate nitrogen-containing 1,7-enynes provides direct access to tetrahydropyridine-based conjugated 1,3-dienes. researchgate.net This reaction demonstrates wide functional group tolerance and proceeds in moderate to high yields. researchgate.net Furthermore, a domino sequence involving cross enyne metathesis (CEYM) followed by ring-closing metathesis (RCM) offers another efficient route to these heterocyclic structures. researchgate.net The development of highly active ruthenium catalysts, including those with N-heterocyclic carbene ligands, has been crucial for the success of these transformations, particularly for more challenging substrates. researchgate.netrsc.org These methods provide access to enantioenriched tetrahydropyridine derivatives that can serve as versatile intermediates for further synthetic elaborations. researchgate.net

| Catalyst Type | Metathesis Strategy | Substrate | Product | Key Advantage | Ref. |

| Ruthenium | RCEYM | Nitrogen-containing 1,7-enynes | Tetrahydropyridine-based 1,3-dienes | Wide functional group tolerance | researchgate.net |

| Ruthenium | CEYM/RCM | Chiral nitrogen-containing 1,7-enynes | Enantioenriched tetrahydropyridines | Access to complex bicyclic structures | researchgate.net |

Stereoselective Synthesis Approaches to Functionalized 1,2,3,6-Tetrahydropyridines

The biological activity of tetrahydropyridine derivatives is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Intramolecular Hydrazone-Type Heck Reactions

A novel and powerful approach to enantiomerically enriched 3-substituted tetrahydropyridines involves a palladium(0)-catalyzed asymmetric intramolecular hydrazone-type Heck reaction. organic-chemistry.orgacs.orgnih.gov This domino sequence begins with the acid-promoted in situ generation of a hydrazone from N-[(Z)-3-iodoallyl]-aminoacetaldehyde and hydrazine (B178648) hydrate. acs.orgresearchgate.net The subsequent intramolecular Heck reaction of the hydrazone proceeds with high enantioselectivity. organic-chemistry.orgresearchgate.net A key feature of this strategy is that the resulting allylic diazene (B1210634) intermediate rapidly undergoes a stereospecific denitrogenative organic-chemistry.orgacs.org-sigmatropic rearrangement to furnish the final tetrahydropyridine product. organic-chemistry.orgacs.orgnih.gov This method has also been extended to a diastereoselective version, providing access to cis-2,5-disubstituted tetrahydropyridines with high optical purity. organic-chemistry.orgnih.gov The utility of this methodology has been demonstrated through the formal synthesis of several bioactive molecules. acs.orgnih.gov

| Reaction | Catalyst System | Key Intermediate | Key Transformation | Stereoselectivity | Ref. |

| Asymmetric Intramolecular Heck | Pd(0)/Chiral Ligand | Allylic diazene | organic-chemistry.orgacs.org-Sigmatropic rearrangement | High enantioselectivity | organic-chemistry.orgacs.org |

| Diastereoselective Intramolecular Heck | Pd(0) | Allylic diazene | organic-chemistry.orgacs.org-Sigmatropic rearrangement | High diastereoselectivity (cis) | nih.gov |

Ring-Expansion Reactions of Monocyclopropanated Heterocycles

A metal-free, stereoselective ring-expansion of monocyclopropanated pyrroles offers a unique and scalable route to highly functionalized tetrahydropyridine derivatives. acs.org This method relies on a cyclopropylcarbinyl cation rearrangement as the key step, which involves the selective cleavage of an unactivated endocyclic C-C bond of the cyclopropane (B1198618) ring. acs.orgresearchgate.net The reaction can be initiated under acidic conditions, and the resulting tetrahydropyridine products can be further transformed into versatile building blocks for drug synthesis. acs.org For instance, treatment of a pyrrole-derived epoxide with a mixture of trifluoroacetic acid and water can lead to the corresponding dihydropyridine. acs.org This strategy provides an alternative to traditional cyclization methods and allows for the creation of tetrahydropyridines with unique substitution patterns. researchgate.net A related approach involves a palladium-catalyzed Heck-type coupling of cyclopropanated pyrroles with aryl halides, which also triggers a ring-expansion to yield 1,2-dihydropyridines. chemrxiv.org

| Starting Material | Key Intermediate | Transformation | Key Advantage | Ref. |

| Monocyclopropanated pyrroles | Cyclopropylcarbinyl cation | Ring-expansion | Metal-free, stereoselective | acs.org |

| Cyclopropanated pyrroles | Heck-adduct | Ring-expansion via organic-chemistry.orgnih.gov-migratory shift of Pd | Access to 1,2-dihydropyridines | chemrxiv.org |

Multicomponent and Domino Reactions for Polysubstituted Tetrahydropyridine Frameworks

Multicomponent reactions (MCRs) and domino (or cascade) reactions have emerged as powerful tools for the efficient construction of complex molecular architectures like polysubstituted tetrahydropyridines from simple starting materials in a single operation. ufms.brresearchgate.net These reactions offer significant advantages in terms of atom economy, step economy, and operational simplicity.

One notable approach involves a one-pot, five-component reaction using an aldehyde, an amine, and a β-ketoester to produce highly functionalized 1,2,3,6-tetrahydropyridine-3-carboxylate derivatives. ufms.br Various catalysts, including Lewis acids like copper(II) triflate, have been effectively employed to facilitate this transformation, often leading to excellent yields (84-92%) at room temperature. ufms.br The use of ultrasound irradiation in conjunction with an ionic liquid catalyst, N-methyl pyridinium (B92312) tosylate (NMPyTs), has also been shown to promote this type of multicomponent condensation, offering short reaction times and high yields. tandfonline.com

Domino reactions, where a series of intramolecular reactions are triggered by a single event, provide another elegant pathway to tetrahydropyridine frameworks. For instance, a rhodium(I)-catalyzed cascade sequence involving the C-H activation of an α,β-unsaturated imine, followed by coupling with an alkyne, 6π-electrocyclization, and subsequent reduction, yields highly substituted tetrahydropyridines. acs.org Similarly, phosphine-catalyzed [5+1] annulation of δ-sulfonamido-substituted enones with N-sulfonylimines has been developed for the synthesis of 1,2,3,6-tetrahydropyridines. This reaction proceeds under mild conditions to give the products in moderate to excellent yields. rsc.org

A six-step domino process has been identified in the multicomponent reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium (B1175870) acetate, which leads to polysubstituted 1,4,5,6-tetrahydropyridines. mdpi.com This sequence involves Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization steps. mdpi.com

Table 1: Examples of Multicomponent and Domino Reactions for Tetrahydropyridine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Five-Component | Aldehydes, Amines, β-Ketoester | Copper(II) triflate, Room Temp. | 1,2,5,6-Tetrahydropyridine-3-carboxylates | 84-92 | ufms.br |

| Five-Component | Aromatic Aldehydes, Anilines, β-Ketoesters | NMPyTs, Ultrasonic irradiation | Tetrahydropyridine derivatives | High | tandfonline.com |

| Domino Reaction | α,β-Unsaturated Imine, Alkyne | Rh(I) catalyst | Highly substituted tetrahydropyridines | Good | acs.org |

| [5+1] Annulation | δ-Sulfonamido-substituted enones, N-Sulfonylimines | Phosphine | 1,2,3,6-Tetrahydropyridines | Good to Excellent | rsc.org |

| Six-Step Domino | Aldehydes, Cyano C-H acids, 3-Oxocarboxylic acid esters, Ammonium acetate | Reflux in methanol | Polysubstituted 1,4,5,6-tetrahydropyridines | 44-90 | mdpi.com |

Control of Stereochemistry in N-Amination and Subsequent Reduction Steps

The stereochemical outcome of the synthesis of this compound derivatives is often determined during the reduction of a pyridinium salt precursor. The N-amination of pyridines followed by reduction is a common strategy where stereocontrol can be exerted.

The synthesis of N-(carbonylamino)- and N-(sulfonylamino)-1,2,3,6-tetrahydropyridines often involves the N-amination of a substituted pyridine (B92270) to form an N-aminopyridinium salt. This salt is then converted to a pyridinium ylide, which undergoes reduction, typically with sodium borohydride. nih.govnih.govtandfonline.com The reduction of the pyridinium ylide intermediate is a critical step where stereocenters can be established. The approach of the hydride reagent to the pyridinium ring can be influenced by the steric bulk of the substituents on both the ring and the N-amino group, leading to diastereoselectivity.

In Rh(I)-catalyzed cascade reactions for tetrahydropyridine synthesis, the stereochemistry is controlled during the protonation of a 1,2-dihydropyridine intermediate to form an iminium ion, which is then reduced. acs.org The reduction of the ketiminium intermediate often proceeds with high selectivity, with the reducing agent attacking the face opposite to the larger substituent. acs.org For example, a thermodynamic protonation/reduction sequence can lead to a trans relationship between substituents at the R5 and R6 positions, in contrast to the cis relationship observed from a kinetic protonation pathway. acs.org

Cyclization Reactions for the Formation of the this compound Core Structure

Ring-closing metathesis (RCM) has become a powerful and versatile tool for the synthesis of a wide variety of unsaturated heterocycles, including the this compound core. psu.edunih.gov This method typically involves the use of ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diene precursor. nih.gov For instance, RCM of ene-enamides has been reported to furnish 1,2,3,6-tetrahydropyridines. thieme-connect.de The efficiency of RCM can be influenced by the nature of the protecting group on the nitrogen atom and the substitution pattern of the diene. Tosyl-protected amines have been shown to be effective substrates for accessing tetrahydropyridines via RCM. nih.gov

Palladium-catalyzed cyclization-Heck reactions of allenamides and aryl halides also provide a route to 3-methylene-5-phenyl-1,2,3,4-tetrahydropyridine derivatives with moderate to good yields. auctoresonline.org Other cyclization strategies include intramolecular hydroalkylation of N-isopentylynamides, which proceeds via the formation of a keteniminium ion intermediate. nih.gov

Furthermore, iron(III) chloride-catalyzed ring-closing carbonyl-olefin metathesis has been employed to synthesize tetrahydropyridines. mdpi.com This method was successfully used in the synthesis of a substituted tetrahydropyridine from an amino acid-derived substrate. mdpi.com Two distinct approaches, an anionic cascade and an acid-catalyzed cyclization, both utilizing a strategic phosphate (B84403) substituent on the nitrogen atom, have also been developed for the formation of 1,2,3,6-tetrahydropyridines. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Therefore, methods for the derivatization and functionalization of the THP scaffold are of great importance.

Introduction of N-(Carbonylamino) and N-(Sulfonylamino) Moieties

A common and effective strategy for derivatizing the this compound core involves the introduction of N-(carbonylamino) or N-(sulfonylamino) groups. This is typically achieved through the reduction of N-substituted imino-pyridinium ylides. nih.govnih.govtandfonline.com

The synthesis starts with the appropriate pyridine derivative. For the N-(carbonylamino) series, the pyridine is often reacted with an aminating agent like O-mesitylenesulfonylhydroxylamine (MSH) to form an N-aminopyridinium salt. researchgate.net This salt is then acylated with a suitable acid chloride to generate a pyridinium ylide. Subsequent reduction of the ylide with sodium borohydride in ethanol (B145695) yields the target N-(carbonylamino)-1,2,3,6-tetrahydropyridine. nih.govresearchgate.net A similar sequence is employed for the N-(sulfonylamino) analogues, using a sulfonyl chloride in the acylation step. aacrjournals.org This methodology has been used to synthesize a variety of derivatives with different substituents on the acyl or sulfonyl group and on the tetrahydropyridine ring. nih.govaacrjournals.org

Table 2: Synthesis of N-Substituted 1,2,3,6-Tetrahydropyridines

| Compound | Substituent (R1) | Substituent (R2) | Moiety (X) | Yield (%) | Reference |

| 5a | 4-Phenyl | Benzenesulfonyl | SO | 30 | nih.gov |

| 5d | 4-Phenyl | 4-Methylbenzenesulfonyl | SO | 48 | nih.gov |

| 5e | 5-Phenyl | 4-Methylbenzenesulfonyl | SO | 25 | nih.gov |

| 5g | 5-Phenyl | 2-Thiophenecarbonyl | CO | 54 | nih.gov |

| 5h | 4-t-Butyl | 2-Furoyl | CO | 80 | nih.gov |

Chemical Modifications via Carboxylic Acid Functional Groups

The presence of a carboxylic acid functional group on the this compound scaffold provides a versatile handle for further chemical modifications. acs.orgnih.gov These modifications are crucial for exploring structure-activity relationships (SAR) in medicinal chemistry programs.

For instance, a series of 1,2,5,6-tetrahydropyridine-3-carboxylic acid derivatives have been synthesized and evaluated as M5-preferring muscarinic receptor antagonists. nih.govnih.gov The synthetic strategy involved retaining the core tetrahydropyridine carboxylate structure while systematically modifying other parts of the molecule. nih.gov The carboxylic acid can be converted to its corresponding ester via conditions like Steglich esterification, allowing for the introduction of a wide variety of alcohol-containing fragments. nih.gov For example, ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate can be transformed through a multi-step sequence involving triflation, Suzuki coupling, N-alkylation, and ester hydrolysis to yield a key carboxylic acid intermediate. nih.govsci-hub.se This intermediate can then be esterified with different alcohols to generate a library of analogues. nih.gov

Influence of Substituent Patterns on Synthetic Outcomes and Yields

The nature and position of substituents on the pyridine ring and other reactants significantly influence the outcomes and yields of synthetic reactions leading to 1,2,3,6-tetrahydropyridines.

In the synthesis of N-(substituted phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines, fair to good yields were obtained for a range of fourteen novel compounds. researchgate.net However, in the synthesis of other N-(carbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridines, yields have been reported to range from fair to very good (25-83%). auctoresonline.org Specifically, the synthesis of N-(4-methylbenzenesulfonylimino)-5-phenyl-1,2,3,6-tetrahydropyridine resulted in a 25% yield, while the corresponding N-(2-furoylamino)-4-t-butyl-1,2,3,6-tetrahydropyridine was obtained in an 80% yield, highlighting the impact of the substituent pattern. nih.gov

In phosphine-catalyzed [5+1] annulation reactions, imines with both electron-deficient and electron-rich substituents on the benzene (B151609) ring are suitable substrates, generally providing good to high yields. rsc.org However, the position of the substituent on the benzene ring can have a notable effect on the reaction. rsc.org Similarly, for the enone component, substituents such as F, Cl, Br, Me, MeO, and NO2 on the benzene ring are well-tolerated, leading to good to excellent yields, although MeO and NO2 substituted substrates required longer reaction times. rsc.org

In the intramolecular hydroalkylation of ynamides, the electronic properties of the aryl group on the ynamide influence the reaction efficiency. Electron-poor aryl groups lead to good yields, while the yield decreases with increasing electron density on the aromatic ring. nih.gov For example, a strongly donating methoxy (B1213986) substituent resulted in only a 15% yield of the cyclized product. nih.gov

Pharmacological and Biological Applications of 1,2,3,6 Tetrahydropyridine Derivatives

Neuropharmacological Relevance and Studies

The neuropharmacological significance of 1,2,3,6-tetrahydropyridine derivatives is highlighted by their structural relationship to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govpnas.org This connection has spurred extensive research into the neurotoxic and neuroprotective properties of this class of compounds.

Interactions with Neurotransmitter Systems (e.g., Dopaminergic, GABAergic, Serotonergic Receptors)

Derivatives of this compound exhibit a wide range of interactions with various neurotransmitter systems, underscoring their potential as modulators of neuronal signaling. The foundational understanding of these interactions stems from the neurotoxin MPTP, which, after being metabolized to MPP+, is actively taken up by the dopamine (B1211576) and norepinephrine (B1679862) uptake systems in the brain. nih.gov This selective uptake into catecholaminergic neurons is a critical factor in its neurotoxicity. nih.govpsu.edu

Beyond the well-documented effects on the dopaminergic system, certain this compound analogs have shown significant activity at other neurotransmitter receptors. For instance, 1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine (B35447) (2'-NH2-MPTP) has been found to cause a profound and long-lasting depletion of serotonin (B10506) and norepinephrine in the cortex and hippocampus of mice, distinguishing it from MPTP which primarily affects dopamine levels. nih.gov This highlights the potential for structural modifications to the tetrahydropyridine (B1245486) ring to alter receptor specificity and pharmacological profile.

Furthermore, research into N-benzoylamino-1,2,3,6-tetrahydropyridine and its analogs suggests that these compounds can influence neurotransmitter systems, with potential applications in treating neurological disorders like Parkinson's disease due to their effects on dopamine systems. ontosight.ai The structural similarity of this compound-6-carboxylic acid to other biologically active compounds suggests it may modulate synaptic transmission by interacting with neurotransmitter receptors. smolecule.com

The glutamatergic system, crucial for synaptic plasticity and neuroprotection, is another target for this compound derivatives. For example, (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is known to modulate this system.

Inhibition of Monoamine Oxidases (MAO-A and MAO-B) by this compound Analogs

The enzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are critical in the metabolism of monoamine neurotransmitters and are significant targets in neuropharmacology. The neurotoxin MPTP is a well-established substrate for MAO-B, which catalyzes its conversion to the toxic metabolite MPP+. nih.govacs.org This bioactivation step is essential for MPTP's neurotoxic effects, and inhibitors of MAO-B can prevent this toxicity. pnas.org

The interaction of this compound derivatives with MAO enzymes is not limited to MPTP. A variety of its analogs have been synthesized and evaluated as inhibitors of both MAO-A and MAO-B. researchgate.net For example, introducing a methylene (B1212753) bridge between the phenyl and tetrahydropyridyl moieties of MPTP can increase selectivity for MAO-B. researchgate.net Conversely, some analogs, such as 1-methyl-4-(3-phenylphenoxy)-1,2,3,6-tetrahydropyridine, have shown excellent MAO-A activity and high selectivity for this isoform. acs.org

The neurotoxicity of certain MPTP analogs, like the 2'-methyl and 2'-ethyl derivatives, cannot be prevented by MAO-B inhibitors alone, indicating that MAO-A also plays a significant role in their bioactivation. pnas.org This underscores the importance of considering both MAO isoforms when designing and evaluating this compound-based compounds.

Some tetrahydropyridine analogs have been found to be reversible inhibitors of MAO-A, which may offer a lower risk of tyramine-induced hypertension, a known side effect of irreversible MAO inhibitors. researchgate.net The development of selective MAO inhibitors is an active area of research, with compounds like selegiline (B1681611) and rasagiline (B1678815), which contain a propargyl group, being used in the treatment of Parkinson's disease due to their MAO-B inhibitory and neuroprotective properties. semanticscholar.org

Investigating Neuroprotective Effects of this compound Derivatives

Several derivatives of this compound have been investigated for their potential to protect neurons from damage, particularly in the context of Parkinson's disease models. The neurotoxin MPTP, while used to induce parkinsonism, has also served as a tool to identify and test neuroprotective compounds. aging-us.com

One such compound is T-006, a derivative of tetramethylpyrazine, which has demonstrated significant neuroprotective and neurogenic effects in both cellular and animal models of Parkinson's disease induced by MPTP and 6-hydroxydopamine. aging-us.com T-006 was found to improve motor behavior, increase the survival of dopaminergic neurons in the substantia nigra, and boost dopamine levels in the striatum. aging-us.com Its mechanism of action involves the activation of pro-survival signaling pathways. aging-us.com

Another example is alpha-dihydroergocryptine, a dopaminomimetic drug, which showed neuroprotective effects against severe MPTP-induced damage in the substantia nigra of monkeys. nih.gov Treatment with this compound resulted in reduced neuronal death and preservation of neuronal morphology. nih.gov

Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1-MeTIQ), a compound structurally related to the tetrahydropyridine core, is reported to have neuroprotective properties. cdnsciencepub.com Artificially modified derivatives of 1-MeTIQ have been shown to decrease MPTP-induced bradykinesia in mice, with some derivatives also preventing the reduction in striatal dopamine content and the loss of dopaminergic neurons. cdnsciencepub.com The structural features of some this compound derivatives also suggest potential neuroprotective properties by mitigating the neurotoxic effects associated with Parkinson's disease.

In addition to these examples, genetic suppression of the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2) has been shown to prevent axonal degradation in the nigrostriatal pathway of MPTP-treated mice, suggesting that targeting this pathway could be a novel therapeutic strategy for Parkinson's disease. nih.gov

Anticancer and Antiproliferative Activities of this compound Derivatives

The this compound scaffold has emerged as a promising structural motif in the design and synthesis of novel anticancer agents. tubitak.gov.tr Derivatives of this heterocycle have been reported to exhibit a diverse range of antiproliferative activities against various cancer cell lines. tubitak.gov.trauctoresonline.org

Research has shown that the introduction of a this compound moiety can enhance the potency of anticancer compounds by improving their interactions with biological targets. One area of investigation involves the synthesis of N-substituted-(benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridines. auctoresonline.org These analogs have been evaluated for their antiproliferative properties against breast and endometrial cancer cells, demonstrating some anticancer activity. auctoresonline.org

Furthermore, compounds incorporating both a tetrahydroquinazoline (B156257) and a phenyl-tetrahydropyridine moiety have been investigated for their potential to inhibit cancer cell proliferation. Studies on related tetrahydroquinazoline derivatives have indicated significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis.

The broad spectrum of biological activities associated with tetrahydropyridine derivatives continues to fuel research into their potential as lead compounds in the development of new cancer therapies. researchgate.net

Anti-inflammatory Properties of this compound Analogs

Derivatives of this compound have demonstrated notable anti-inflammatory properties in various preclinical studies. nih.govnih.govresearchgate.net The anti-inflammatory activity of N-benzoylamino-1,2,3,6-tetrahydropyridine has been a starting point for further structural modifications to enhance this effect. nih.govresearchgate.net

Research has shown that the position and nature of substituents on the tetrahydropyridine ring significantly influence the anti-inflammatory activity. nih.gov For instance, analogs with a benzyl (B1604629) group at the 4-position of the tetrahydropyridine ring and electron-donating substituents on the benzene (B151609) moiety have exhibited significant anti-inflammatory effects in a carrageenan-induced paw edema assay in rats. nih.gov Some of these analogs displayed activity comparable to the standard anti-inflammatory drug, indomethacin. nih.gov

Further studies have explored a series of N-(substituted phenylcarbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines, which also showed anti-inflammatory effects in the carrageenan-induced rat paw edema model. researchgate.net Similarly, novel tetrahydropyridines containing a hydroxypropyl group at either the 4 or 5 position of the ring have been synthesized and tested for their anti-inflammatory activities, with some analogs showing significant effects. nih.gov

The development of tetrahydropyridine derivatives as anti-inflammatory agents is an active area of research, with ongoing efforts to establish clear structure-activity relationships to guide the design of more potent and selective compounds. auctoresonline.org

Data Tables

Table 1: Neuropharmacological Activity of this compound Derivatives

| Compound/Derivative | Primary Finding | Model System | Reference |

|---|---|---|---|

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Induces parkinsonism by selectively damaging dopaminergic neurons. | Humans, Primates, Mice | nih.gov, neurology.org, pnas.org |

| T-006 (Tetramethylpyrazine derivative) | Neuroprotective and neurogenic effects, improving motor behavior and neuronal survival. | MPTP-induced Parkinson's model | aging-us.com |

| alpha-Dihydroergocryptine | Reduced neuronal death in the substantia nigra. | MPTP-treated monkeys | nih.gov |

| 1-Me-N-propargyl-TIQ | Inhibited MPTP-induced reduction in striatal dopamine and dopaminergic neuron loss. | MPTP-treated mice | cdnsciencepub.com |

| 1-methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine (2'-NH2-MPTP) | Caused long-term depletion of serotonin and norepinephrine. | Mice | nih.gov |

Table 2: Anticancer and Anti-inflammatory Activity of this compound Derivatives

| Compound/Derivative | Activity | Model System | Reference |

|---|---|---|---|

| N-substituted-(benzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridines | Antiproliferative activity. | Breast and endometrial cancer cells | auctoresonline.org |

| 3-pentyl-7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (and related compounds) | Potential to inhibit cancer cell proliferation. | Cancer cell lines | |

| N-benzoylamino-1,2,3,6-tetrahydropyridine analogs (with benzyl group at position 4) | Significant anti-inflammatory activity. | Carrageenan-induced paw edema in rats | nih.gov |

| N-(substituted phenylcarbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines | Anti-inflammatory effects. | Carrageenan-induced rat paw edema | researchgate.net |

Antimicrobial and Antifungal Activities

Derivatives of this compound have demonstrated notable efficacy as both antimicrobial and antifungal agents. researchgate.netsemanticscholar.orgresearchgate.netacs.org

Thiotetrahydropyridines, for instance, have been identified as a new class of antimicrobial compounds. researchgate.net Specifically, 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine has shown potent activity against Streptococcus pyogenes and Moraxella catarrhalis with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. researchgate.net This same compound also inhibited the growth of Corynebacterium diphtheriae NCTC 10356 and Vibrio cholerae at an MIC of 64 µg/mL. researchgate.net Another related analog, N-acetyl-2-(1-adamantylsulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridine, displayed antibacterial properties against Moraxella catarrhalis and Streptococcus pyogenes with MIC values of 128 and 256 µg/mL, respectively. nih.govnih.gov Furthermore, it exhibited partial growth inhibition (80%) against Corynebacterium diphtheriae NCTC 10356 at a concentration of 256 µg/mL. nih.gov

In the realm of antifungal applications, certain this compound derivatives have shown promise. semanticscholar.org For example, a series of novel benzo[d]imidazolyl tetrahydropyridine carboxylates were synthesized and evaluated for their antifungal properties, with some compounds showing appreciable activity. researchgate.net Another study focused on natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines, where compounds with C-6 alkyl chain lengths from C14 to C18 displayed varying degrees of antifungal activity. acs.orgnih.gov Specifically, 6-hexadecyl-2,3,4,5-tetrahydropyridine was the most active in this series. acs.orgnih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

| 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine | Streptococcus pyogenes | 32 µg/mL researchgate.net |

| 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine | Moraxella catarrhalis | 32 µg/mL researchgate.net |

| 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine | Corynebacterium diphtheriae NCTC 10356 | 64 µg/mL researchgate.net |

| 1-acetyl-2-(1-adamantylthio)-3,4-diacetoxy-1,2,3,4-tetrahydropyridine | Vibrio cholerae | 64 µg/mL researchgate.net |

| N-acetyl-2-(1-adamantylsulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridine | Moraxella catarrhalis | 128 µg/mL nih.govnih.gov |

| N-acetyl-2-(1-adamantylsulfoxo)-3-acetoxy-4-phenyl-6-hydroxy-1,2,3,6-tetrahydropyridine | Streptococcus pyogenes | 256 µg/mL nih.govnih.gov |

Other Broad Spectrum Biological Activities (e.g., Antimalarial, Antihypertensive, Anticonvulsant)

Beyond their antimicrobial and antifungal properties, this compound derivatives have been investigated for a range of other significant biological activities. researchgate.net

Antimalarial Activity: The tetrahydropyridine scaffold has been incorporated into molecules designed as antimalarial agents. researchgate.netscilit.comgoogle.com For instance, tetrahydropyridine-appended 8-aminoquinoline (B160924) derivatives have been designed and studied for their potential in combating malaria. scilit.com Research has also explored arylaminoalcohols containing a tetrahydropyridine moiety, which have shown activity against chloroquine-resistant strains of Plasmodium falciparum. google.com

Antihypertensive Activity: The potential of tetrahydropyridine derivatives as antihypertensive agents has also been a subject of research. researchgate.netaacrjournals.orgjst.go.jpnih.gov Studies have been conducted on various derivatives to evaluate their ability to lower blood pressure. jst.go.jpnih.gov For example, novel nitric oxide-releasing isochroman-4-one (B1313559) derivatives incorporating a tetrahydropyridine structure have been synthesized and shown to possess antihypertensive effects. consensus.app

Anticonvulsant Activity: A significant area of investigation for this compound derivatives is their potential as anticonvulsant agents. researchgate.netaacrjournals.orgresearchgate.netthieme-connect.comscirp.orgnih.govscirp.org A series of 3-(this compound)-7-azaindole derivatives were designed and synthesized, with their anticonvulsant activities evaluated through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. researchgate.net Certain compounds in this series demonstrated notable anticonvulsant effects in the PTZ-induced epilepsy model. researchgate.net The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has neurotoxic properties has spurred extensive research into the synthesis and pharmacological properties of related compounds for various neurological applications, including epilepsy. nih.gov

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

Structure-Activity Relationship (SAR) studies are crucial for the rational design and optimization of pharmacologically active compounds. nih.govauctoresonline.orgaacrjournals.org For this compound derivatives, SAR studies have provided valuable insights into how specific structural modifications influence their biological activities. nih.govauctoresonline.orgresearchgate.netsmolecule.com

Key structural features that are often considered in the SAR of tetrahydropyridines include the position of the double bond within the ring, the nature and position of substituents on both the nitrogen and carbon atoms of the ring, and stereochemical aspects. nih.govsmolecule.com

In the context of anticonvulsant activity , SAR studies on 3-(this compound)-7-azaindole derivatives revealed that the nitrogen atom at the 7-position of the 7-azaindole (B17877) ring and the double bond in the this compound skeleton are essential for their antiepileptic effects. researchgate.net Furthermore, modifications on the phenyl ring of certain tetrahydropyridine-based compounds, such as the substitution of halogens at the 4'-position, have been shown to improve anticonvulsant activity. scirp.orgscirp.org

For antimicrobial and antifungal activities , the nature of the substituent at various positions of the tetrahydropyridine ring plays a critical role. For example, in the case of thiotetrahydropyridines, the presence of an adamantylthio group was found to be important for their antimicrobial potency. researchgate.net In another study on 6-alkyl-2,3,4,5-tetrahydropyridines, the length of the C-6 alkyl chain was directly correlated with antifungal activity, with optimal activity observed for C14 to C18 chains. acs.orgnih.gov

The systematic exploration of these relationships allows medicinal chemists to design new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, thereby expanding the therapeutic potential of the this compound scaffold. nih.govauctoresonline.orgaacrjournals.org

Mechanistic Investigations of 1,2,3,6 Tetrahydropyridine Bioactivity

Biochemical Pathways of Metabolism (e.g., MPTP Oxidation to MPP+ Cation)

The toxicity of 1,2,3,6-tetrahydropyridine is not inherent to the parent compound itself but is a consequence of its metabolic activation within the brain. nih.gov After crossing the blood-brain barrier, this lipid-soluble molecule is taken up by astrocytes. nih.gov Inside these glial cells, MPTP undergoes a two-step oxidation process to become its ultimate toxic form, the 1-methyl-4-phenylpyridinium ion (MPP+). nih.govoup.commdpi.com

The initial step in this metabolic cascade is the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+) by the enzyme monoamine oxidase B (MAO-B). oup.comresearchgate.netmdpi.com This intermediate is then further oxidized, likely through a spontaneous process, to the stable and highly polar MPP+ cation. nih.govnih.gov This conversion is a critical prerequisite for the neurotoxic effects of MPTP. nih.gov

Once formed, MPP+ is released from the astrocytes into the extracellular space. researchgate.netresearchgate.net From there, it is selectively taken up by dopaminergic neurons via the dopamine (B1211576) transporter (DAT). nih.govnih.govnih.gov This selective uptake is a key reason for the specific vulnerability of these neurons to MPTP's toxicity. researchgate.netd-nb.info

Enzyme-Mediated Biotransformations (e.g., Monoamine Oxidase B, Cytochrome P450 2D6)

The biotransformation of this compound is primarily orchestrated by specific enzymes within the brain.

Monoamine Oxidase B (MAO-B): This enzyme, predominantly located in the outer mitochondrial membrane of glial cells, is the principal catalyst for the conversion of MPTP to its toxic metabolite, MPP+. nih.govnih.govtandfonline.com The oxidation of MPTP by MAO-B is a crucial activation step, and inhibition of this enzyme can prevent MPTP-induced toxicity. nih.gov MAO-B's role extends beyond dopamine metabolism to include the activation of neurotoxins like MPTP, contributing significantly to the pathogenesis of neurodegeneration. scientificarchives.com

Cytochrome P450 2D6 (CYP2D6): While MAO-B is central to the toxification of MPTP, other enzymes like CYP2D6 are involved in its detoxification. nih.govtandfonline.com CYP2D6 can catalyze the N-demethylation of MPTP, a process that inactivates the neurotoxin. nih.govlstmed.ac.uk Interestingly, CYP2D6 is also capable of metabolizing MPTP to its toxic cationic form, MPP+, particularly when targeted to the mitochondria. nih.gov This suggests a dual role for CYP2D6 in both the detoxification and, under certain conditions, the bioactivation of MPTP. The presence of CYP2D6 in the substantia nigra suggests that this enzyme could be a factor in individual susceptibility to MPTP-induced neurotoxicity. nih.govtandfonline.com

Cellular and Molecular Mechanisms of Induced Toxicity (e.g., Mitochondrial Dysfunction, Oxidative Stress, Excitotoxicity, Inflammation, Inclusion Body Formation)

The accumulation of MPP+ within dopaminergic neurons triggers a cascade of detrimental cellular and molecular events, ultimately leading to cell death.

Mitochondrial Dysfunction: A primary target of MPP+ is complex I of the mitochondrial electron transport chain. nih.govnih.govoup.com Inhibition of this complex disrupts ATP production, leading to an energy deficit within the neuron. nih.govmdpi.com This impairment of mitochondrial respiration is a central event in MPTP-induced neurotoxicity. nih.govnih.gov The prolonged exposure to MPP+ can also lead to a significant inhibition of the synthesis of mitochondrial DNA-encoded respiratory subunits. mdpi.com

Oxidative Stress: The inhibition of mitochondrial complex I by MPP+ leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals. nih.govnih.govmdpi.com This surge in ROS overwhelms the cell's antioxidant defenses, resulting in oxidative stress. nih.govpnas.org Oxidative damage affects various cellular components, including lipids, proteins, and DNA, contributing to neuronal injury. nih.govnih.gov Evidence suggests that the depletion of the antioxidant glutathione (B108866) and increased levels of malondialdehyde, a marker of lipid peroxidation, are early events in MPTP-induced toxicity. nih.gov

Inflammation: MPTP administration triggers a robust inflammatory response in the brain, characterized by the activation of microglia, the resident immune cells of the central nervous system. nih.govdtic.mil Activated microglia release a variety of pro-inflammatory molecules, including cytokines like TNF-α, IL-1β, and IL-6, which can exacerbate neuronal damage. nih.govfrontiersin.orgmdpi.com Chronic systemic inflammation has been shown to increase susceptibility to the toxic effects of MPTP. nih.gov

Inclusion Body Formation: While the formation of Lewy bodies, which are protein aggregates primarily composed of alpha-synuclein, is a hallmark of Parkinson's disease, studies in MPTP-treated mice have shown a significant decrease in dopamine content and tyrosine hydroxylase immunoreactivity without the formation of inclusion bodies. nih.gov However, in some older primates treated with MPTP, eosinophilic inclusions have been observed, though their exact nature remains to be fully determined. nih.gov

Role of Metallobiology in this compound-Induced Neurotoxicity (e.g., Iron-mediated processes)

The neurotoxic effects of this compound are significantly influenced by the presence and dysregulation of metals, particularly iron. nih.gov The substantia nigra naturally has high levels of iron, which are further elevated in Parkinson's disease and in animal models of the disease induced by MPTP. nih.gov

MPP+ is thought to cause cell death in part through mechanisms involving redox-active metals. oup.comresearchgate.net The presence of high concentrations of transition metals can potentiate the autoxidation of dopamine, leading to increased production of reactive oxygen species. oup.com MPTP administration leads to an accumulation of iron in the substantia nigra. nih.gov This excess iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that contribute to oxidative stress and neuronal damage. nih.goviiarjournals.org

Studies have shown that iron chelation, either through genetic means or the administration of iron-chelating agents, can protect against MPTP-induced neurotoxicity, highlighting the critical role of iron in the degenerative process. nih.govnih.govmdpi.com Apoferritin, an iron-free form of ferritin, has been shown to improve motor deficits in MPTP-treated mice by regulating brain iron metabolism and inhibiting ferroptosis, a form of iron-dependent cell death. bohrium.com The proposed mechanism involves MPP+ being taken up into neurons where it contributes to an increase in intracellular iron, which in turn mediates neurotoxicity. researchgate.net

Analysis of Neurotransmitter Dysregulation and its Pathological Implications

The primary and most well-documented consequence of this compound neurotoxicity is the profound and selective loss of dopaminergic neurons in the substantia nigra. nih.govnih.govresearchgate.net This leads to a severe depletion of dopamine in the striatum, the brain region to which these neurons project. nih.govresearchgate.net

The loss of dopamine is directly responsible for the characteristic motor symptoms of parkinsonism, including bradykinesia (slowness of movement), rigidity, and tremor. iiarjournals.org The severity of these motor deficits correlates with the extent of dopamine depletion. nih.gov

While the dopaminergic system is the most affected, MPTP can also impact other neuronal subtypes. researchgate.net However, the most significant pathological implication of MPTP-induced neurotransmitter dysregulation is the disruption of the nigrostriatal dopamine pathway, which serves as a powerful model for understanding the motor impairments seen in Parkinson's disease. researchgate.net

Interactive Data Table: Key Molecules in this compound Bioactivity

| Compound Name | Abbreviation | Role in Bioactivity |

| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) | MPTP | Pro-toxin that initiates the neurotoxic cascade. nih.govnih.gov |

| 1-methyl-4-phenyl-2,3-dihydropyridinium | MPDP+ | Intermediate metabolite in the oxidation of MPTP to MPP+. researchgate.netnih.gov |

| 1-methyl-4-phenylpyridinium | MPP+ | The active toxic metabolite that inhibits mitochondrial function. nih.govoup.commdpi.com |

| Dopamine | DA | Neurotransmitter depleted due to the destruction of dopaminergic neurons. nih.govresearchgate.net |

| Monoamine Oxidase B | MAO-B | Enzyme that converts MPTP to MPP+. nih.govnih.govtandfonline.com |

| Cytochrome P450 2D6 | CYP2D6 | Enzyme involved in both detoxification and potential bioactivation of MPTP. nih.govtandfonline.comnih.gov |

| Superoxide | A reactive oxygen species produced due to mitochondrial dysfunction. nih.govnih.gov | |

| Glutathione | GSH | An antioxidant that is depleted during MPTP-induced oxidative stress. nih.gov |

| Iron | Fe | Metal that contributes to oxidative stress and neurotoxicity. nih.govnih.gov |

| Tumor Necrosis Factor-alpha | TNF-α | A pro-inflammatory cytokine released during the inflammatory response. nih.govfrontiersin.org |

| Interleukin-1 beta | IL-1β | A pro-inflammatory cytokine involved in the neuroinflammatory process. nih.govmdpi.com |

| Interleukin-6 | IL-6 | A pro-inflammatory cytokine that is upregulated following MPTP administration. nih.govfrontiersin.org |

| Alpha-synuclein | A protein whose aggregation is a hallmark of Parkinson's disease, though its direct role in MPTP-induced inclusion body formation is debated. nih.gov |

Computational and Spectroscopic Approaches in 1,2,3,6 Tetrahydropyridine Research

Computational Chemistry and Molecular Modeling

Computational chemistry serves as an indispensable tool in modern research, allowing scientists to model and predict the behavior of molecules like 1,2,3,6-tetrahydropyridine at an atomic level. This approach is particularly valuable in drug discovery and mechanistic studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant for understanding how derivatives of this compound interact with biological targets.

A prominent example is the study of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin used to model Parkinson's disease. MPTP is metabolized in the brain to the toxic cation, 1-methyl-4-phenylpyridinium (MPP+). biorxiv.org Computational studies have been instrumental in elucidating how MPP+ interacts with the dopamine (B1211576) transporter (DAT), a protein responsible for the reuptake of dopamine into neurons. biorxiv.orgunito.it

Docking analyses, often performed using software like AutoDock Vina, have shown that MPP+ structurally mimics the neurotransmitter dopamine, allowing it to bind to and be transported by DAT into dopaminergic neurons. biorxiv.orgresearchgate.net These studies calculate the binding affinity, a measure of the strength of the interaction, which is often expressed in kcal/mol. For instance, comparative docking studies have shown that MPP+ exhibits strong binding affinities to both human and zebrafish DAT, comparable to that of dopamine itself. biorxiv.orgbiorxiv.org The analysis reveals that MPP+ binds to many of the same amino acid residues within the transporter as dopamine, providing a clear computational basis for its selective uptake and subsequent neurotoxicity. biorxiv.orgresearchgate.net

Table 1: Comparative Binding Affinities of MPP+ and Dopamine with Dopamine Transporter (DAT)

| Species | Ligand | Binding Affinity (kcal/mol) |

|---|---|---|

| Human | MPP+ | -7.2 biorxiv.orgbiorxiv.org |

| Human | Dopamine | -6.1 biorxiv.orgbiorxiv.org |

| Zebrafish | MPP+ | -7.6 biorxiv.orgbiorxiv.org |

These findings are crucial, though it is noted that static docking models have limitations and are ideally validated by more dynamic computational methods and experimental data. biorxiv.orgbiorxiv.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of molecules. wikipedia.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

In the context of tetrahydropyridine (B1245486) research, FMO analysis helps in understanding the electronic properties and potential reaction pathways of these compounds. researchgate.net For example, DFT (Density Functional Theory) calculations on tetrahydropyridine derivatives allow for the visualization of HOMO and LUMO electron densities. Typically, the HOMO is distributed over electron-donating parts of the molecule, while the LUMO is located on electron-accepting regions. This distribution determines how the molecule interacts with other reagents. researchgate.net By analyzing the frontier orbitals, researchers can predict the molecule's behavior in various chemical reactions, which is essential for designing new synthetic routes or understanding metabolic transformations. wikipedia.orgresearchgate.net

Molecular Electrostatic Potential (MEP) calculations are used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. smolecule.com The MEP map displays regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions like hydrogen bonding and ionic interactions. smolecule.comnih.gov

For derivatives of this compound, MEP analysis provides valuable insights into their binding mechanisms with biological targets. smolecule.com For instance, in studies of nicotinic agonists based on the tetrahydropyridine scaffold, MEP calculations have been used to explain differences in biological potency. nih.govnih.gov By comparing the electrostatic potential contours of different analogues, researchers can correlate differences in charge distribution with variations in binding affinity to a receptor. nih.gov The analysis can identify key sites for hydrogen bond acceptance and the electrostatic potential around the cationic head of the molecule, which are critical factors for potent receptor activation. nih.gov

Computational studies are central to understanding the role of this compound derivatives in neurological disease models. The most significant example is the use of MPTP to induce a Parkinson's-like state in animal models, including mice and zebrafish. frontiersin.orgacs.orgpnas.org This model is foundational for investigating the pathogenesis of Parkinson's disease and for testing potential therapeutic agents. nih.gov

Computational approaches, such as drug repurposing strategies, utilize databases of existing drugs to identify candidates that might be effective against Parkinson's disease. frontiersin.orgnih.gov These methods can involve network analysis and virtual screening to select compounds for further in vitro and in vivo testing in the MPTP model. frontiersin.org For example, computational screening has successfully identified compounds like Cyproheptadine and Omaveloxolone as potential neuroprotective agents, whose efficacy was then confirmed in cell and animal models of Parkinson's disease. frontiersin.orgnih.gov These studies investigate how candidate drugs might interfere with the pathological pathways initiated by MPTP, such as neuroinflammation and oxidative stress, thereby protecting dopaminergic neurons. frontiersin.orgpnas.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the unambiguous determination of the chemical structure of newly synthesized or isolated compounds. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and commonly used method for structural validation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of tetrahydropyridine derivatives. acs.org

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include the chemical shift (δ, in ppm), integration (relative number of protons), and multiplicity (splitting pattern, e.g., singlet, doublet). figshare.com

¹³C NMR provides information about the different types of carbon atoms in the molecule. Spectra are typically recorded with complete proton decoupling, resulting in a single peak for each unique carbon atom. figshare.com

In the structural analysis of substituted 1,2,3,6-tetrahydropyridines, specific chemical shifts and coupling constants in the ¹H NMR spectrum can confirm the position of substituents and the integrity of the heterocyclic ring. For example, the protons on the double bond within the ring typically appear in a distinct region of the spectrum. figshare.com Spectroscopic data for the parent compound and its derivatives are available in various chemical databases. nih.govchemicalbook.com

Table 2: Representative NMR Data for a Substituted 1,2,5,6-Tetrahydropyridine Derivative (Data for (2S,5R,6R)-Methyl 6-(2-bromophenyl)-2,5-dimethyl-1-(2,2,2-trifluoroacetyl)-1,2,5,6-tetrahydropyridine-2-carboxylate) figshare.com

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.56 | d, J = 8.0 | Aromatic H |

| ¹H | 6.19 | d, J = 10.4 | Vinylic H |

| ¹H | 6.08 | dd, J = 10.2, 6.4 | Vinylic H |

| ¹H | 3.39 | s | Methyl H (ester) |

| ¹³C | 171.4 | - | Carbonyl C (ester) |

| ¹³C | 159.0 | q, J = 36.4 | Carbonyl C (trifluoroacetyl) |

| ¹³C | 133.2 - 122.3 | - | Aromatic & Vinylic C |

This detailed structural information is essential for confirming the outcome of a chemical synthesis and for ensuring that the correct compound is being used in further biological or computational studies. acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound derivatives, enabling the identification of key functional groups. The vibrational frequencies observed in an FT-IR spectrum correspond to the stretching and bending of specific chemical bonds within a molecule. For derivatives of this compound, this method is instrumental in confirming the presence of the core heterocyclic structure and its various substituents.

The structure of newly synthesized tetrahydropyridine derivatives is often validated using various spectro-analytical techniques, including FT-IR. nih.govacs.org For instance, in the characterization of ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA), FT-IR spectroscopy was used to validate its structure. acs.org

Key characteristic absorption bands for this compound derivatives include:

N-H Stretching: For derivatives with a secondary amine in the ring or an amino substituent, a characteristic N-H stretching vibration appears in the region of 3200-3500 cm⁻¹. In one study, a band at 3242 cm⁻¹ was attributed to the N-H group. acs.org

C-H Stretching: Aromatic C-H (Ar-CH) stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H (in the CH₂ groups of the ring) stretching is observed just below 3000 cm⁻¹. acs.orgmdpi.com For example, peaks have been noted at 3080 cm⁻¹ (ArCH) and 2981 cm⁻¹ (CH₂). acs.org

C=C Stretching: The carbon-carbon double bond within the tetrahydropyridine ring gives rise to a stretching vibration in the 1640-1680 cm⁻¹ region. acs.orgmdpi.com This peak is crucial for distinguishing tetrahydropyridines from their fully saturated piperidine (B6355638) analogues.

C=O Stretching: Derivatives containing carbonyl groups, such as esters or ketones, exhibit a strong C=O stretching band, typically between 1650 and 1750 cm⁻¹. An ester carbonyl has been identified at 1649 cm⁻¹, while a ketone was observed at 1701 cm⁻¹. acs.orgmdpi.com

C-O Stretching: The C-O single bond stretching in ester functionalities can be found in the 1100-1300 cm⁻¹ range. acs.orgmdpi.com

The table below summarizes typical FT-IR absorption bands for functional groups found in various this compound derivatives.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |

| N-H | Stretch | 3242 | acs.org |

| O-H | Stretch | 3398 | mdpi.com |

| Aromatic C-H | Stretch | 3080 | acs.org |

| Aliphatic C-H | Stretch | 2873 - 2981 | acs.orgmdpi.com |

| C=O (Ester/Ketone) | Stretch | 1649 - 1701 | acs.orgmdpi.com |

| C=C | Stretch | 1591 - 1643 | acs.orgmdpi.com |

| C-O | Stretch | 1115 - 1161 | acs.orgmdpi.com |

These spectral data, often used in conjunction with other methods like NMR and mass spectrometry, provide a comprehensive confirmation of the molecular structure of synthesized this compound compounds. rsc.org

X-ray Diffraction Analysis for Solid-State Structural Elucidation

Through XRD analysis, several important structural aspects of tetrahydropyridine derivatives can be determined. acs.org For example, the study of ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (FTEAA) revealed that its tetrahydropyridine ring adopts a "flatted boat" conformation. nih.govacs.org This conformation was substantiated by the puckering of specific carbon atoms out of the least-squares plane defined by the other atoms in the ring. nih.govacs.org In contrast, another study on 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile found that its central tetrahydropyridine ring adopts a screw-boat conformation. iucr.orgresearchgate.net

The analysis provides detailed geometric parameters. For the FTEAA derivative, the total puckering amplitude was determined to be 0.681 (2) Å. nih.govacs.org The flattened boat conformation was further confirmed by the specific torsion angles within the ring, such as C(5)–N(1)–C(1)–C(2) = 37.1 (2)° and N(1)–C(1)–C(2)–C(3) = −46.8 (2)°. nih.govacs.org Such detailed structural information is invaluable for computational modeling and structure-activity relationship studies.

The table below presents crystallographic data for a representative this compound derivative, highlighting the precision of X-ray diffraction analysis.

| Parameter | Value (for FTEAA) | Source(s) |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 12.2356(8) | nih.gov |

| b (Å) | 22.0163(16) | nih.gov |

| c (Å) | 12.5029(9) | nih.gov |

| β (°) | 108.859(3) | nih.gov |

| Volume (ų) | 3189.5(4) | nih.gov |

| Ring Conformation | Flatted Boat | nih.govacs.org |

This solid-state structural elucidation is crucial for understanding how these molecules pack in a crystal lattice and engage in intermolecular interactions, which is further explored through techniques like Hirshfeld surface analysis. nih.gov

Supramolecular Assembly Exploration (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to investigate and visualize intermolecular interactions within a crystal, providing quantitative insights into the supramolecular assembly of molecules like this compound derivatives. nih.govnih.govresearchgate.net By mapping properties onto a molecular surface defined by the electron distribution of a pro-molecule in a crystal, this method allows for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions.

For various tetrahydropyridine derivatives, Hirshfeld surface analysis has been employed to study the noncovalent interactions that govern their crystal structures. nih.govacs.org The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of intermolecular contact distances, with each point on the plot representing a unique pair of distances from the surface to the nearest atoms inside and outside the surface.

Studies on different this compound derivatives reveal the prevalence of certain interactions. For 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile, the dominant interactions were found to be H···H contacts, accounting for 47.1% of the total Hirshfeld surface area. iucr.orgresearchgate.net Other significant interactions included C···H/H···C (20.9%), O···H/H···O (15.3%), and N···H/H···N (11.4%). iucr.orgresearchgate.net These interactions, including strong N-H···N and C-H···O hydrogen bonds, create a complex three-dimensional network that stabilizes the crystal packing. iucr.orgresearchgate.net

The table below shows the percentage contributions of the most prevalent intermolecular contacts for a selected this compound derivative as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) | Source(s) |

| H···H | 47.1 | iucr.orgresearchgate.net |

| C···H/H···C | 20.9 | iucr.orgresearchgate.net |

| O···H/H···O | 15.3 | iucr.orgresearchgate.net |

| N···H/H···N | 11.4 | iucr.orgresearchgate.net |

This detailed analysis of intermolecular forces is critical for understanding the stability and physical properties of the crystalline material and provides a basis for crystal engineering and the design of new materials with desired properties. iucr.org

Advanced Analytical Techniques in 1,2,3,6 Tetrahydropyridine Research

Chromatographic Methods for Compound and Metabolite Quantification

Chromatographic techniques are fundamental in the analysis of 1,2,3,6-Tetrahydropyridine and its derivatives, providing the necessary separation and quantification from endogenous substances in biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its analogs in biological samples such as brain tissue and serum. nih.gov Methods often employ reversed-phase chromatography coupled with electrochemical detection (ECD) for sensitive measurement. nih.gov For instance, a sensitive and selective HPLC-ECD method has been described for the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a close analog of this compound. nih.gov This method involves initial purification of the sample using gel chromatography (Sephadex G10) followed by HPLC separation. nih.gov To achieve optimal conditions for electrochemical detection, the pH of the column effluent is adjusted post-separation. nih.gov This technique allows for the determination of concentrations in the picomole per gram range in brain and serum samples and can simultaneously measure dopamine (B1211576) and its metabolites in the same tissue sample. nih.gov

A developed HPLC-UV method for a toxic metabolite of haloperidol, 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), which shares a piperidine (B6355638) core, demonstrates the utility of this technique for related structures. researchgate.net This method showed good linearity, precision, and accuracy for quantification in human urine. researchgate.net The development of such methods is crucial for understanding the in vivo behavior of these compounds. researchgate.net

Table 1: Example of HPLC Conditions for the Analysis of a this compound Analog (MPTP) in Biological Samples

| Parameter | Condition |

| Sample Preparation | Isolation from biological samples on small Sephadex G10 columns. nih.gov |

| Chromatography | Reverse-phase HPLC. nih.gov |

| Mobile Phase pH | Initial separation at pH 3. nih.gov |

| Detection | Amperometric detection. nih.gov |

| Post-Column pH Adjustment | Effluent mixed with 0.5 M phosphate (B84403) buffer (pH 9) to raise pH to 6.8 for electrochemical detection. nih.gov |

| Analyte Derivatization | The metabolite MPP+ was determined as MPTP after reduction with NaBH4. nih.gov |